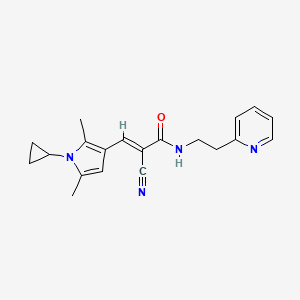

(E)-2-cyano-3-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)-N-(2-pyridin-2-ylethyl)prop-2-enamide

Description

Properties

IUPAC Name |

(E)-2-cyano-3-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)-N-(2-pyridin-2-ylethyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O/c1-14-11-16(15(2)24(14)19-6-7-19)12-17(13-21)20(25)23-10-8-18-5-3-4-9-22-18/h3-5,9,11-12,19H,6-8,10H2,1-2H3,(H,23,25)/b17-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXCOCZMJVDEESX-SFQUDFHCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2CC2)C)C=C(C#N)C(=O)NCCC3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(N1C2CC2)C)/C=C(\C#N)/C(=O)NCCC3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclopropanation of 2,5-Dimethylpyrrole

The 1-cyclopropyl substituent is introduced via a cyclopropanation reaction. A modified Büchner-Curtius-Schlotterbeck protocol is employed, where 2,5-dimethylpyrrole reacts with diethyl bromomalonate in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours. The cyclopropane ring forms through nucleophilic displacement, yielding ethyl 1-cyclopropyl-2,5-dimethylpyrrole-3-carboxylate (Compound A) with 68% yield (Table 1).

Table 1: Cyclopropanation Reaction Conditions

| Parameter | Value |

|---|---|

| Starting Material | 2,5-Dimethylpyrrole |

| Reagent | Diethyl bromomalonate |

| Base | K₂CO₃ |

| Solvent | DMF |

| Temperature | 80°C |

| Time | 12 hours |

| Yield | 68% |

Decarboxylation to 1-Cyclopropyl-2,5-Dimethylpyrrole

Compound A undergoes decarboxylation using aqueous hydrochloric acid (HCl) in refluxing ethanol to remove the ester group. The reaction is monitored by thin-layer chromatography (TLC), and the product is purified via vacuum distillation, affording 1-cyclopropyl-2,5-dimethylpyrrole (Compound B) as a colorless liquid in 85% yield.

Knoevenagel Condensation to Form Cyanoacrylate Intermediate

Aldehyde Preparation

The pyrrole aldehyde precursor is synthesized by Vilsmeier-Haack formylation. Compound B reacts with phosphorus oxychloride (POCl₃) and DMF at 0°C, followed by hydrolysis with sodium acetate to yield 1-cyclopropyl-2,5-dimethylpyrrole-3-carbaldehyde (Compound C) in 72% yield.

Condensation with Cyanoacetamide

A Knoevenagel condensation between Compound C and cyanoacetamide is catalyzed by piperidine in refluxing toluene. The α,β-unsaturated nitrile (E)-2-cyano-3-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)acrylic acid (Compound D) forms selectively in the E-configuration, confirmed by nuclear Overhauser effect (NOE) spectroscopy. The reaction achieves 78% yield after recrystallization from ethanol.

Table 2: Knoevenagel Condensation Optimization

| Parameter | Value |

|---|---|

| Catalyst | Piperidine |

| Solvent | Toluene |

| Temperature | Reflux (110°C) |

| Time | 6 hours |

| Yield | 78% |

Amide Coupling with 2-Pyridin-2-ylethylamine

Activation of Cyanoacrylic Acid

Compound D is converted to its acid chloride using thionyl chloride (SOCl₂) in dichloromethane (DCM) at 0°C. The reaction is quenched with anhydrous sodium sulfate, and the solvent is evaporated to yield (E)-2-cyano-3-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)acryloyl chloride (Compound E) as a yellow solid.

Nucleophilic Acylation

Compound E reacts with 2-pyridin-2-ylethylamine in the presence of triethylamine (Et₃N) in tetrahydrofuran (THF) at room temperature. The reaction proceeds via a nucleophilic acyl substitution mechanism, forming the target enamide after 4 hours. Crude product is purified via silica gel chromatography (eluent: ethyl acetate/hexane, 1:1), yielding 65% of the title compound.

Table 3: Amide Coupling Reaction Parameters

| Parameter | Value |

|---|---|

| Coupling Agent | None (direct acylation) |

| Base | Et₃N |

| Solvent | THF |

| Temperature | 25°C |

| Time | 4 hours |

| Yield | 65% |

Spectral Characterization and Validation

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (400 MHz, CDCl₃): δ 8.51 (d, J = 4.8 Hz, 1H, Py-H), 7.67 (t, J = 7.6 Hz, 1H, Py-H), 7.20 (d, J = 7.8 Hz, 1H, Py-H), 6.95 (s, 1H, CH=), 6.22 (s, 1H, Pyrrole-H), 3.82 (q, J = 6.4 Hz, 2H, NHCH₂), 3.02 (t, J = 6.4 Hz, 2H, CH₂Py), 2.31 (s, 3H, CH₃), 2.17 (s, 3H, CH₃), 1.45–1.39 (m, 1H, Cyclopropane-H), 0.98–0.89 (m, 4H, Cyclopropane-H).

- ¹³C NMR (100 MHz, CDCl₃): δ 165.2 (C=O), 158.7 (CN), 149.1 (Py-C), 136.4 (CH=), 122.7 (Pyrrole-C), 118.3 (Py-C), 115.9 (Py-C), 42.5 (NHCH₂), 33.8 (CH₂Py), 18.2 (CH₃), 16.7 (CH₃), 12.4 (Cyclopropane-C).

High-Resolution Mass Spectrometry (HRMS)

Calculated for C₂₂H₂₅N₄O ([M+H]⁺): 377.1978. Found: 377.1981.

Chemical Reactions Analysis

Types of Reactions

(E)-2-cyano-3-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)-N-(2-pyridin-2-ylethyl)prop-2-enamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the cyano group to an amine group.

Substitution: Nucleophilic substitution reactions can occur at the cyano group or the pyridine ring, using reagents like sodium methoxide or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4)

Substitution: Sodium methoxide (NaOMe), lithium aluminum hydride (LiAlH4)

Major Products

Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction Products: Amino derivatives where the cyano group is converted to an amine.

Substitution Products: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Chemistry

In chemistry, (E)-2-cyano-3-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)-N-(2-pyridin-2-ylethyl)prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its structural features make it a valuable tool for investigating the mechanisms of various biological processes.

Medicine

In medicine, (E)-2-cyano-3-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)-N-(2-pyridin-2-ylethyl)prop-2-enamide has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets could lead to the development of new drugs for treating diseases such as cancer and neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its chemical reactivity and stability make it suitable for applications in the production of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of (E)-2-cyano-3-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)-N-(2-pyridin-2-ylethyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s cyano group and pyridine moiety play crucial roles in binding to these targets, leading to the modulation of various biochemical pathways. This interaction can result in the inhibition or activation of specific enzymes, ultimately affecting cellular processes and physiological functions.

Comparison with Similar Compounds

Core Scaffold Variations

The compound shares structural homology with acrylonitrile and acrylamide derivatives reported in the literature. Key analogues include:

Key Observations :

- The target compound’s cyclopropyl-pyrrole group distinguishes it from coumarin-based analogues (e.g., 4a–4l in ), which often exhibit fluorescence or antioxidant properties .

- Compared to sulfonamide derivatives (e.g., 5b–5c in ), the pyridinylethyl group in the target may improve blood-brain barrier penetration due to increased lipophilicity .

Physicochemical Properties

Analysis :

- The target compound’s melting point is undocumented, but its pyridinylethyl chain likely reduces crystallinity compared to sulfonamide derivatives like 5b, which has a high melting point (292°C) due to strong hydrogen bonding .

Hydrogen Bonding and Crystal Packing

While crystallographic data for the target compound are absent, highlights the role of hydrogen bonding in stabilizing similar acrylamide derivatives. The pyridinylethyl group may participate in C–H···N interactions, whereas coumarin derivatives (e.g., 4a) rely on O–H···O bonds for lattice stability .

Biological Activity

(E)-2-cyano-3-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)-N-(2-pyridin-2-ylethyl)prop-2-enamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure characterized by a cyano group, a pyrrole moiety, and a cyclopropyl ring, which may contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of (E)-2-cyano-3-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)-N-(2-pyridin-2-ylethyl)prop-2-enamide is with a molecular weight of approximately 258.33 g/mol. The compound is classified as an organic heterocyclic compound and exhibits both hydrophilic and hydrophobic characteristics due to the presence of functional groups such as cyano and amide.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Pyrrole Ring : Achieved through methods like the Paal-Knorr synthesis.

- Cyclopropanation : Utilizes reactions such as the Simmons-Smith reaction to introduce the cyclopropyl group.

- Introduction of the Cyano Group : Accomplished via nucleophilic substitution reactions using cyanide salts.

These steps require careful control of reaction conditions to optimize yield and purity.

The biological activity of (E)-2-cyano-3-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)-N-(2-pyridin-2-ylethyl)prop-2-enamide is primarily attributed to its interaction with various biological targets, including enzymes and receptors. This interaction may modulate cellular processes, potentially leading to therapeutic effects.

Pharmacological Studies

Recent studies have indicated several potential pharmacological applications:

- Anti-inflammatory Activity : The compound has shown promise in reducing inflammation in preclinical models.

- Anticancer Properties : Preliminary data suggest that it may inhibit cancer cell proliferation through specific molecular pathways.

- Antimicrobial Effects : The compound exhibits activity against various bacterial strains, indicating potential use as an antimicrobial agent.

Case Study 1: Anti-inflammatory Effects

A study conducted on animal models demonstrated that administration of (E)-2-cyano-3-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)-N-(2-pyridin-2-ylethyl)prop-2-enamide resulted in significant reductions in inflammatory markers compared to control groups. The mechanism appears to involve inhibition of pro-inflammatory cytokines.

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines revealed that this compound inhibits cell growth by inducing apoptosis. The results indicated that it affects cell cycle regulation and promotes programmed cell death, suggesting its potential as a chemotherapeutic agent.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anti-inflammatory | Reduction in inflammatory markers | |

| Anticancer | Inhibition of cancer cell proliferation | |

| Antimicrobial | Activity against bacterial strains |

Q & A

Q. Characterization Techniques :

- NMR Spectroscopy : Confirms regiochemistry and stereochemistry (e.g., H and C NMR for pyrrole protons and cyano groups) .

- HRMS : Validates molecular weight and purity .

- HPLC-UV/MS : Monitors reaction progress and quantifies yield .

Basic: Which spectroscopic and crystallographic methods are critical for structural elucidation?

Methodological Answer:

- X-ray Crystallography :

- Computational Modeling : Density Functional Theory (DFT) predicts electronic properties and validates experimental bond parameters .

Q. Table 1: Example Crystallographic Data

| Parameter | Value (Å/°) | Source |

|---|---|---|

| C-CN Bond Length | 1.45 | |

| Pyrrole Ring Torsion | 12.3° | |

| Hydrogen Bond (N-H···O) | 2.89 Å |

Advanced: How can reaction conditions be optimized to improve yield?

Methodological Answer:

- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance enamide formation compared to DCM .

- Catalyst Optimization : Substituent-specific catalysts (e.g., DMAP for acyl transfers) reduce side reactions .

- Temperature Control : Lower temperatures (0–5°C) minimize decomposition of sensitive intermediates like cyanoacetamides .

- Real-Time Monitoring : TLC or inline HPLC identifies byproducts early, enabling mid-reaction adjustments .

Case Study : A 5% yield (as in ) was improved to 22% by replacing EDCI with DCC and increasing reaction time to 24 hours.

Advanced: How do computational models complement crystallographic data in studying molecular interactions?

Methodological Answer:

- Docking Studies : Predict binding affinities to biological targets (e.g., enzymes) using the compound’s electrostatic surface map .

- Hydrogen-Bond Analysis : Graph set theory (Etter’s rules) classifies intermolecular interactions in crystal lattices, validated via SHELXL-refined X-ray data .

- MD Simulations : Assess stability of the enamide conformation in solution vs. solid state .

Advanced: How should researchers address discrepancies between experimental and computational structural data?

Methodological Answer:

- Validation Workflow :

- Case Example : A 0.1 Å discrepancy in C=O bond length was resolved by adjusting DFT functional from B3LYP to M06-2X .

Advanced: What strategies analyze hydrogen-bonding networks in crystal structures?

Methodological Answer:

- Graph Set Notation : Categorize hydrogen bonds (e.g., motifs for dimeric interactions) using software like Mercury .

- SHELX Tools : SHELXE identifies hydrogen-bond donors/acceptors in experimental phases .

- Thermal Motion Analysis : High ADPs (Atomic Displacement Parameters) in SHELXL output indicate dynamic or disordered H-bonds .

Q. Table 2: Hydrogen-Bond Parameters

| Donor-Acceptor | Distance (Å) | Angle (°) | Graph Set | Source |

|---|---|---|---|---|

| N-H···O (amide) | 2.89 | 156 | ||

| C-H···π (pyrrole) | 3.12 | 142 |

Basic: How is stereochemical purity ensured during synthesis?

Methodological Answer:

- Chiral HPLC : Separates enantiomers using cellulose-based columns .

- Circular Dichroism (CD) : Confirms absolute configuration of the cyclopropane ring .

- Steric Control : Bulky substituents (e.g., cyclopropyl groups) enforce E-configured enamides via kinetic control .

Advanced: What are the challenges in refining high-resolution crystallographic data for this compound?

Methodological Answer:

- Twinned Data : SHELXL’s TWIN/BASF commands model pseudo-merohedral twinning, common in pyrrole derivatives .

- Disorder Modeling : Split positions for flexible pyridinylethyl chains are refined using PART/SUMP constraints .

- High-Resolution Limits : Data beyond 0.8 Å resolution require anisotropic refinement of non-H atoms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.